molecular formula C16H16N2O3 B11542215 N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B11542215
M. Wt: 284.31 g/mol
InChI Key: SFWIKMITNSSGBM-UHFFFAOYSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is a Schiff base compound, characterized by the presence of an azomethine group (-CH=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is unique due to the presence of both ethoxy and nitro groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N2O3/c1-3-21-15-8-5-13(6-9-15)11-17-16-10-14(18(19)20)7-4-12(16)2/h4-11H,3H2,1-2H3

InChI Key

SFWIKMITNSSGBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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